molecular formula C9H11F2NO B049722 2-Amino-3,3-difluoro-3-phenylpropan-1-ol CAS No. 75456-80-3

2-Amino-3,3-difluoro-3-phenylpropan-1-ol

Cat. No. B049722
CAS RN: 75456-80-3
M. Wt: 187.19 g/mol
InChI Key: CBOLUWLXNCPXRF-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-3-phenylpropan-1-ol is a chemical compound with the molecular formula C9H11F2NO . It has a molecular weight of 187.19 g/mol. The compound is synthesized from cinnamyl alcohol .


Molecular Structure Analysis

The InChI code for 2-Amino-3,3-difluoro-3-phenylpropan-1-ol is 1S/C9H11F2NO.ClH/c10-9(11,8(12)6-13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Asymmetric Synthesis

2-Amino-3,3-difluoro-3-phenylpropan-1-ol: plays a crucial role in the field of asymmetric synthesis. It is used to introduce chirality into synthetic compounds, which is essential for creating pharmaceuticals that interact in a specific manner with biological systems . The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these chiral molecules.

Fluorinated Pyrrolidines Synthesis

This compound is instrumental in synthesizing fluorinated pyrrolidines, which are valuable in medicinal chemistry. Fluorinated pyrrolidines often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. They are used in the development of new drugs with potential antifungal activities .

Material Science

In material science, 2-Amino-3,3-difluoro-3-phenylpropan-1-ol can be used to modify the surface properties of materials. The introduction of fluorinated groups can lead to materials with unique hydrophobic properties, which have applications in coatings and specialty polymers .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its difluoro and amino groups make it a versatile reagent for introducing both fluorine atoms and nitrogen-containing functional groups into target molecules .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Amino-3,3-difluoro-3-phenylpropan-1-ol can be used as standards or reagents in chromatographic methods to quantify or identify other compounds, especially in complex mixtures .

π-Stacking Interaction Studies

It is used in the study of π-stacking interactions, which are critical in understanding molecular recognition processes, enzyme-substrate interactions, and the stabilization of macromolecular structures in biology .

Host-Guest Chemistry

The compound’s structure allows it to act as a guest molecule in host-guest chemistry, where it can form complexes with cyclodextrins or other host molecules. This has implications for drug delivery systems and the design of molecular machines .

Catalysis

2-Amino-3,3-difluoro-3-phenylpropan-1-ol: can be used to develop new catalytic systems, especially in asymmetric catalysis, where the goal is to create reactions that will produce a single enantiomer of a chiral product .

properties

IUPAC Name

2-amino-3,3-difluoro-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOLUWLXNCPXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3-difluoro-3-phenylpropan-1-ol

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